molecular formula C8H10Cl2O2 B8049169 1,3-Cyclohexanedicarbonyl dichloride (9CI) CAS No. 27768-32-7

1,3-Cyclohexanedicarbonyl dichloride (9CI)

Cat. No.: B8049169
CAS No.: 27768-32-7
M. Wt: 209.07 g/mol
InChI Key: WLPXOECYEATUCV-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedicarbonyl dichloride (9CI) is an acyl chloride derivative of cyclohexane with two carbonyl chloride groups at the 1- and 3-positions of the ring. Its molecular formula is C₈H₁₀Cl₂O₂, with an average molecular mass of 209.07 g/mol . The compound is identified by CAS numbers 22605-65-8 (cis-isomer) and 14571-47-2 (cis- configuration under 9CI nomenclature) . As a dicarbonyl dichloride, it serves as a reactive intermediate in organic synthesis, particularly in polymerization reactions for producing polyamides or polyesters.

Properties

IUPAC Name

cyclohexane-1,3-dicarbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c9-7(11)5-2-1-3-6(4-5)8(10)12/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPXOECYEATUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593180
Record name Cyclohexane-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27768-32-7
Record name Cyclohexane-1,3-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Cyclohexanedicarbonyl dichloride can be synthesized through the chlorination of 1,3-cyclohexanedicarboxylic acid. The reaction typically involves treating the acid with thionyl chloride (SOCl₂) under reflux conditions to yield the dichloride compound.

Industrial Production Methods: In an industrial setting, the production of 1,3-cyclohexanedicarbonyl dichloride involves large-scale chlorination processes, often using specialized reactors to handle the exothermic nature of the reaction. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,3-Cyclohexanedicarbonyl dichloride undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

  • Substitution: Chlorine atoms can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Amines and alcohols can be introduced using nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Alcohols.

  • Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

1,3-Cyclohexanedicarbonyl dichloride is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and other biological targets.

  • Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.

  • Industry: The compound finds applications in the production of polymers and advanced materials.

Mechanism of Action

1,3-Cyclohexanedicarbonyl dichloride is similar to other cyclohexanedicarbonyl compounds, such as 1,4-cyclohexanedicarbonyl dichloride. the position of the carbonyl groups and chlorine atoms on the cyclohexane ring results in different chemical properties and reactivity. The uniqueness of 1,3-cyclohexanedicarbonyl dichloride lies in its specific reactivity and applications in various fields.

Comparison with Similar Compounds

Structural Isomers: 1,2-, 1,3-, and 1,4-Cyclohexanedicarbonyl Dichlorides

The positional isomers of cyclohexanedicarbonyl dichlorides differ in the arrangement of their carbonyl chloride groups, leading to distinct chemical and physical properties:

Compound Name CAS Number Molecular Formula Substituent Positions Key Characteristics References
1,3-Cyclohexanedicarbonyl dichloride (9CI) 22605-65-8 C₈H₁₀Cl₂O₂ 1,3- (cis) Discontinued; meta-substitution creates steric hindrance.
1,2-Cyclohexanedicarbonyl dichloride 46021-27-6 C₈H₁₀Cl₂O₂ 1,2- (trans) Trans-configuration enhances symmetry; potential for linear polymer chains.
1,4-Cyclohexanedicarbonyl dichloride 13170-66-6 C₈H₁₀Cl₂O₂ 1,4- (para) Para-substitution maximizes symmetry; analogous to terephthaloyl chloride.

Key Differences :

  • Symmetry and Reactivity : The 1,4-isomer (para) exhibits the highest symmetry, favoring crystalline polymer structures, while the 1,3-isomer (meta) introduces kinks, reducing crystallinity .
  • Commercial Availability : The 1,4-isomer (Hexahydroterephthaloyl chloride) is more widely available (e.g., MDL number MFCD09952587) compared to the discontinued 1,3-isomer .

Unsaturated Analog: 1-Cyclohexene-1,2-dicarbonyl Dichloride

This derivative features a double bond in the cyclohexene ring (C₈H₈Cl₂O₂), reducing hydrogen count by two compared to saturated analogs .

Compound Name CAS Number Molecular Formula Structural Feature Applications References
1-Cyclohexene-1,2-dicarbonyl dichloride 343868-29-1 C₈H₈Cl₂O₂ Double bond at 1,2-position Enables Diels-Alder or addition reactions.

Comparison with 1,3-Cyclohexanedicarbonyl Dichloride :

  • Reactivity : The double bond in the cyclohexene derivative allows for electrophilic addition, unlike the saturated 1,3-isomer.
  • Molecular Weight : Lower mass (C₈H₈Cl₂O₂ vs. C₈H₁₀Cl₂O₂) due to unsaturation .

Functional Analog: 1,2-Dichloroethane

It is a volatile liquid used as a fumigant and solvent but lacks the acyl chloride reactivity critical for polymerization .

Characteristic 1,3-Cyclohexanedicarbonyl Dichloride 1,2-Dichloroethane
Chemical Class Acyl chloride Alkyl chloride
Reactivity High (nucleophilic substitution) Moderate (solvent)
Applications Polymer intermediates Pesticides, solvents

Research Findings and Implications

  • Synthetic Utility : The 1,3-isomer’s meta-substitution may hinder polymerization efficiency compared to para-substituted analogs, as seen in polyamide synthesis .
  • Toxicity : Like all acyl chlorides, 1,3-cyclohexanedicarbonyl dichloride is likely corrosive, requiring stringent handling protocols, though specific toxicological data are absent in the provided evidence.

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